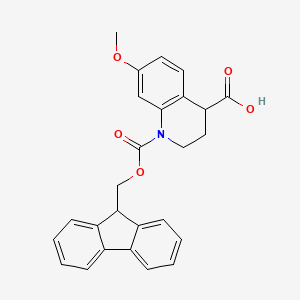
Potassium (3-(dimethylamino)propyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-(dimethylamino)propyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions . These compounds are often used as reagents in organic synthesis due to their ability to form stable crystalline solids that are resistant to air and moisture .
Preparation Methods
The synthesis of potassium (3-(dimethylamino)propyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This reaction results in the formation of trifluoroborate salts, which are stable and easy to handle . The general synthetic route can be summarized as follows:
Reaction of Boronic Acid with Potassium Bifluoride: The boronic acid reacts with potassium bifluoride to form the trifluoroborate salt.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.
Chemical Reactions Analysis
Potassium (3-(dimethylamino)propyl)trifluoroborate undergoes various types of chemical reactions, including:
Reduction: It can also undergo reduction reactions to yield various reduced forms.
Substitution: Substitution reactions are common, where the trifluoroborate group is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Potassium (3-(dimethylamino)propyl)trifluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium (3-(dimethylamino)propyl)trifluoroborate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form the reactive boronate form, which then participates in the reaction . This compound is particularly effective in transition metal-catalyzed cross-coupling reactions, where it serves as a stable reservoir for its more reactive counterparts .
Comparison with Similar Compounds
Potassium (3-(dimethylamino)propyl)trifluoroborate is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:
Boronic Acids: These are less stable and more difficult to purify compared to trifluoroborates.
Boronate Esters: These lack atom economy and are less versatile in certain reactions.
Organoboranes: These are air-sensitive and have limited functional group compatibility.
Overall, this compound offers several advantages over these similar compounds, making it a valuable reagent in various chemical applications .
Properties
Molecular Formula |
C5H12BF3KN |
|---|---|
Molecular Weight |
193.06 g/mol |
IUPAC Name |
potassium;3-(dimethylamino)propyl-trifluoroboranuide |
InChI |
InChI=1S/C5H12BF3N.K/c1-10(2)5-3-4-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1 |
InChI Key |
JJUUBGOVVFAUQA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCN(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![N-(4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13497576.png)
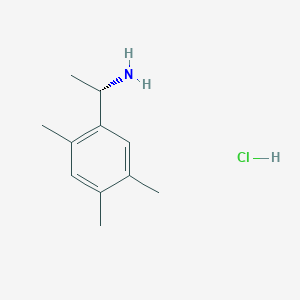

![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)
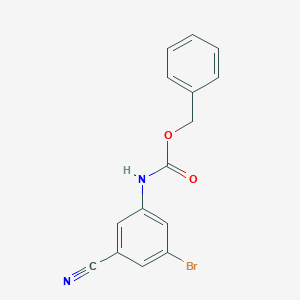
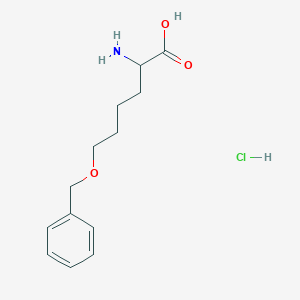

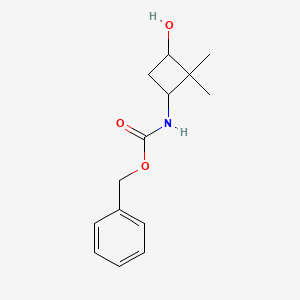

![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
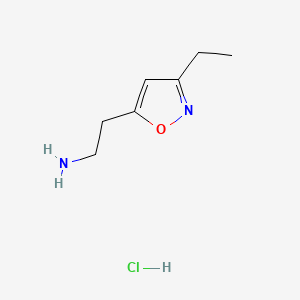
![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
